

Application of Cetirizine Impurity D in ANDA Filing Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Cetirizine Impurity D	
Cat. No.:	B192774	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and management of **Cetirizine Impurity D** in the context of Abbreviated New Drug Application (ANDA) filings. Detailed protocols for forced degradation studies and the quantification of this impurity are provided to support regulatory submissions.

Introduction to Cetirizine Impurity D

Cetirizine Impurity D, chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a process-related impurity of Cetirizine, a widely used second-generation antihistamine.[1][2] The control of this and other impurities is a critical aspect of an ANDA submission to ensure the safety, quality, and efficacy of the generic drug product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough evaluation of impurities.[3][4][5]

Regulatory Framework for Impurity Control in ANDAs

The FDA provides guidance for the industry on impurities in drug substances and drug products for ANDA submissions.[3][4][5] The core principle is to ensure that the impurity profile of a generic product is comparable to that of the Reference Listed Drug (RLD). The identification, reporting, and qualification of impurities are based on thresholds defined in relevant ICH guidelines (Q3A/B).



Qualification of Impurities: An impurity is considered qualified for an ANDA if it meets one or more of the following conditions[3][5]:

- The observed level and proposed acceptance criterion for the impurity do not exceed the level observed in the RLD.
- The impurity is a significant metabolite of the drug substance.
- The observed level and proposed acceptance criterion are justified by scientific literature.
- The observed level and proposed acceptance criterion do not exceed the level that has been adequately evaluated in toxicity studies.

Acceptance Criteria for Cetirizine Impurity D

Specific acceptance criteria for individual impurities are often established based on pharmacopeial monographs and a comparative analysis with the RLD. The United States Pharmacopeia (USP) monograph for Cetirizine Hydrochloride lists Impurity D.[6][7] While a specific limit for Impurity D is not individually defined in the general monograph, it falls under the category of specified impurities. The total impurity limit is generally set at not more than 0.3%.[6][8] For ANDA filings, the acceptance criteria for **Cetirizine Impurity D** would be determined by a comprehensive analysis of the RLD and justified based on the manufacturing process capabilities and stability data. Revisions to the Cetirizine Hydrochloride Tablets monograph have been made to align certain impurity limits with FDA-approved levels.[9][10]

Experimental ProtocolsForced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.[11][12]

Objective: To evaluate the degradation pathway of Cetirizine and the potential formation of **Cetirizine Impurity D** under various stress conditions.

Methodology:

Methodological & Application





 Preparation of Stock Solution: Prepare a stock solution of Cetirizine Hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

Stress Conditions:

- Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
- Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.
- Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.
 Keep at room temperature for 24 hours.[12]
- Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.
 [12] Dissolve the stressed powder in the solvent to achieve a final concentration of 1 mg/mL.
- Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an appropriate duration (e.g., 24 hours). Dissolve the stressed powder in the solvent to achieve a final concentration of 1 mg/mL.
- Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (as described in section 3.2).

Data Presentation:

The results of the forced degradation studies should be summarized in a table, detailing the percentage of degradation of Cetirizine and the percentage of each impurity formed, including **Cetirizine Impurity D**.



Stress Condition	Cetirizine Assay (%)	Cetirizine Impurity D (%)	Total Impurities (%)
Acid Hydrolysis (0.1 M HCl, 80°C, 2h)	92.5	0.15	1.8
Base Hydrolysis (0.1 M NaOH, 80°C, 2h)	88.2	0.25	2.5
Oxidative (3% H ₂ O ₂ , RT, 24h)	85.7	0.30	3.1
Thermal (105°C, 24h)	98.1	0.08	0.9
Photolytic (UV/Vis, 24h)	97.5	0.10	1.2

Note: The data presented in this table is representative and should be replaced with actual experimental results.

Stability-Indicating HPLC Method for Quantification of Cetirizine Impurity D

A validated HPLC method is crucial for the accurate quantification of Cetirizine and its impurities.[1][2][13][14][15]

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Cetirizine and the quantification of **Cetirizine Impurity D**.

Chromatographic Conditions:



Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	230 nm
Injection Volume	20 μL
Column Temperature	30°C

Method Validation:

The analytical method should be validated according to ICH guidelines, including the following parameters:

- Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
- Linearity: Demonstrated over a concentration range for Cetirizine and Cetirizine Impurity D.
- Accuracy: Determined by recovery studies of spiked samples.
- Precision: Assessed at the repeatability and intermediate precision levels.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Established for Cetirizine
 Impurity D.
- Robustness: Evaluated by making small, deliberate variations in method parameters.

Quantitative Data Summary:

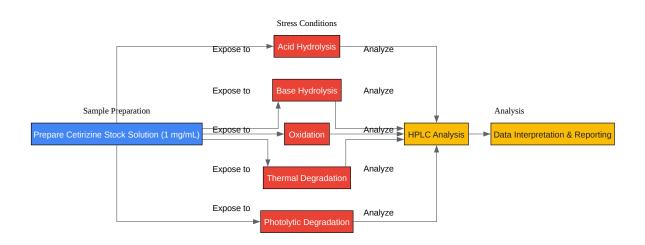


Validation Parameter	Cetirizine	Cetirizine Impurity D
Linearity Range	0.1 - 150 μg/mL	0.05 - 5 μg/mL
Correlation Coefficient (r²)	> 0.999	> 0.998
Accuracy (% Recovery)	98.0 - 102.0%	95.0 - 105.0%
Precision (% RSD)	< 2.0%	< 5.0%
LOD	N/A	0.02 μg/mL
LOQ	N/A	0.05 μg/mL

Note: The data presented in this table is representative and should be replaced with actual experimental results.

Visualization of Workflows Experimental Workflow for Forced Degradation Studies



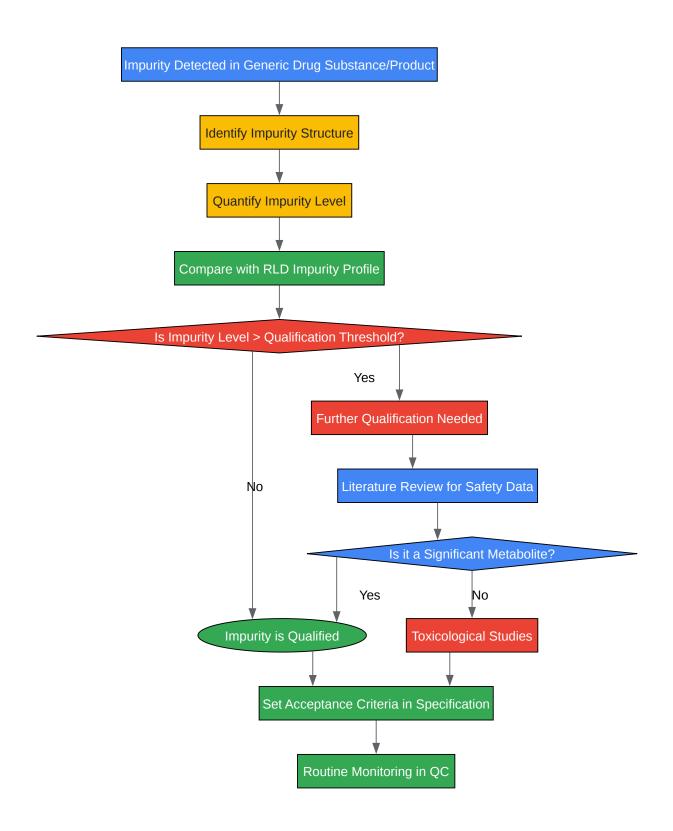


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Forced Degradation Experimental Workflow

ANDA Impurity Qualification and Control Workflow





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ANDA Impurity Qualification and Control



Conclusion

The successful filing of an ANDA for a Cetirizine product necessitates a thorough understanding and control of its impurity profile, with particular attention to specified impurities like **Cetirizine Impurity D**. The application of robust, validated analytical methods and comprehensive forced degradation studies are fundamental to this process. The logical workflow for impurity qualification, guided by regulatory standards, ensures that the generic product is safe, effective, and of high quality.

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